Cas no 1805189-89-2 (6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid)

6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure incorporates a cyano group, a difluoromethyl substituent, and a nitro group, offering multiple reactive sites for further functionalization. The carboxylic acid moiety enhances solubility and facilitates derivatization, making it a valuable intermediate in heterocyclic chemistry. The presence of electron-withdrawing groups (nitro and cyano) enhances reactivity in nucleophilic substitution and condensation reactions. This compound is particularly useful in the development of bioactive molecules due to its ability to modulate electronic and steric properties. Its high purity and stability ensure consistent performance in synthetic applications.
6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid structure
1805189-89-2 structure
商品名:6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid
CAS番号:1805189-89-2
MF:C8H3F2N3O4
メガワット:243.123928308487
CID:4806864

6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid
    • インチ: 1S/C8H3F2N3O4/c9-7(10)6-5(8(14)15)4(13(16)17)1-3(2-11)12-6/h1,7H,(H,14,15)
    • InChIKey: UKVPQIZZNPDZPO-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C(=O)O)=C(C=C(C#N)N=1)[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 375
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 120

6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029040067-1g
6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid
1805189-89-2 97%
1g
$1,445.30 2022-04-01

6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid 関連文献

6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acidに関する追加情報

Introduction to 6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid (CAS No. 1805189-89-2)

6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid (CAS No. 1805189-89-2) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid make it an intriguing candidate for the development of new drugs and therapeutic agents.

The chemical structure of 6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid is characterized by a pyridine ring substituted with a cyano group at the 6-position, a difluoromethyl group at the 2-position, and a nitro group at the 4-position. Additionally, the carboxylic acid group at the 3-position adds further complexity and reactivity to the molecule. These functional groups contribute to the compound's unique properties, including its solubility, stability, and reactivity in various chemical environments.

Recent studies have highlighted the potential of 6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid in several areas of research. One notable application is its use as an intermediate in the synthesis of novel pharmaceuticals. The presence of the cyano and nitro groups provides multiple points for further functionalization, making it an attractive starting material for drug discovery efforts. For instance, researchers have explored its utility in the development of anti-inflammatory agents, anticancer drugs, and antiviral compounds.

In addition to its synthetic applications, 6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid has shown promising biological activity in various assays. Studies have demonstrated its ability to inhibit specific enzymes involved in inflammatory pathways, making it a potential lead compound for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Furthermore, preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

The difluoromethyl group in 6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid is particularly noteworthy due to its impact on the compound's pharmacological properties. Fluorinated compounds often exhibit enhanced metabolic stability and improved bioavailability compared to their non-fluorinated counterparts. This feature is crucial for optimizing drug candidates for clinical use. Researchers have leveraged this property to design more effective therapeutic agents with improved pharmacokinetic profiles.

The carboxylic acid group in 6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid also plays a significant role in its biological activity. Carboxylic acids are known to form hydrogen bonds with target proteins, enhancing binding affinity and selectivity. This property is particularly important for designing drugs that target specific enzymes or receptors with high precision.

In terms of synthetic methods, several efficient routes have been developed for the preparation of 6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid. One common approach involves the reaction of 2-difluoromethylpyridine with appropriate nitrating agents followed by cyano substitution and carboxylation steps. These synthetic strategies are scalable and can be adapted for large-scale production, making them suitable for industrial applications.

The safety profile of 6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid has been extensively evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development. However, as with any new chemical entity, ongoing safety evaluations are essential to ensure its safe use in clinical settings.

In conclusion, 6-Cyano-2-(difluoromethyl)-4-nitropyridine-3-carboxylic acid (CAS No. 1805189-89-2) is a highly promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents. Continued research into this compound is likely to yield significant advancements in drug discovery and development.

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